molecular formula C11H20 B1176315 Ste11 transcription factor CAS No. 145139-18-0

Ste11 transcription factor

Cat. No.: B1176315
CAS No.: 145139-18-0
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Description

The Ste11 transcription factor is a key regulatory protein in yeast, serving as a central component in the pheromone-responsive mitogen-activated protein kinase (MAPK) cascade . It functions as a protein kinase that is essential for cell-type-specific transcription and signal transduction, integrating environmental signals such as nitrogen starvation and mating pheromones to initiate processes like G1 cell cycle arrest, conjugation, and meiosis . Ste11 activates a wide array of genes required for mating and meiosis, making it a critical subject of study in signal transduction, gene regulation, and cell differentiation research . Research into Ste11 provides fundamental insights into the operation of conserved MAPK pathways and the function of high-mobility-group (HMG) transcription factors. This product is intended for research applications only. It is not approved for human, veterinary, or therapeutic use, nor for any form of in vivo diagnostic application.

Properties

CAS No.

145139-18-0

Molecular Formula

C11H20

Synonyms

Ste11 transcription factor

Origin of Product

United States

Molecular Architecture and Functional Domains of Ste11

Conserved Kinase Domain Structure

The C-terminal region of Ste11 houses a highly conserved serine/threonine kinase domain, which is characteristic of the protein kinase superfamily. oup.comnih.gov This catalytic core is responsible for phosphorylating downstream target proteins, thereby propagating the signal cascade.

Catalytic Features and Enzymatic Activity

The kinase domain of Ste11 exhibits the canonical features of a serine/threonine kinase, including a conserved ATP-binding pocket and a catalytic loop responsible for phosphotransfer. uniprot.orguniprot.orgqueensu.ca Its enzymatic activity involves the transfer of a phosphate (B84403) group from ATP to specific serine or threonine residues on its substrates. uniprot.orguniprot.org The primary substrates of Ste11 are other protein kinases, specifically the MAPKKs Ste7 and Pbs2. yeastgenome.org The phosphorylation of these substrates by Ste11 is a critical activation step in their respective signaling pathways. uniprot.org The kinase activity of Ste11 is essential for its biological functions, and mutations within the catalytic domain that abolish this activity render the protein non-functional. nih.govnih.gov The activity of the kinase domain is autoinhibited by the N-terminal regulatory domains, an interaction that is relieved upon upstream signaling. yeastgenome.orgmolbiolcell.org

N-Terminal Regulatory Domains

The N-terminal portion of Ste11 is a regulatory hub composed of several distinct domains that mediate protein-protein interactions and control the activation of the C-terminal kinase domain. yeastgenome.orgmolbiolcell.org These domains ensure the proper localization and activation of Ste11 in response to specific signals.

Sterile Alpha Motif (SAM) Domain

The N-terminus of Ste11 contains a Sterile Alpha Motif (SAM) domain, a protein-protein interaction module found in a wide variety of signaling proteins. nih.govwikipedia.orgcellsignal.com The Ste11 SAM domain is a compact, five-alpha-helix bundle. pdbj.org This domain mediates the interaction with another SAM domain-containing protein, Ste50. yeastgenome.orgnih.gov The association between the Ste11 and Ste50 SAM domains is crucial for the function of Ste11 in multiple signaling pathways. nih.govresearchgate.net This interaction is thought to relieve the autoinhibition of the Ste11 kinase domain and to tether Ste11 to the plasma membrane where it can be activated. yeastgenome.orgnih.gov The Ste11 SAM domain can form homodimers and also exhibits a propensity to form higher-order oligomers, which may be important for efficient signal transduction. nih.govnih.gov

Scaffold-Interacting Domains

Ste11 interacts with scaffold proteins, which are crucial for organizing the components of a signaling pathway and ensuring signaling specificity. wikipedia.orgnumberanalytics.com In the pheromone response pathway, Ste11 binds to the scaffold protein Ste5. yeastgenome.orgwikipedia.orgresearchgate.net This interaction is mediated by a specific region within the N-terminal regulatory domain of Ste11. researchgate.netnih.gov The binding of Ste11 to Ste5 brings it into close proximity with its upstream activator, Ste20, and its downstream substrate, Ste7, thereby facilitating efficient and specific signal transmission. wikipedia.org In the high-osmolarity glycerol (B35011) (HOG) pathway, Ste11 interacts with the scaffold protein Pbs2, which also serves as its substrate. yeastgenome.org

Catalytic-Binding Domain (CBD)

Within the N-terminal regulatory region of Ste11 lies a domain that can bind to and inhibit the C-terminal kinase domain. yeastgenome.org This domain, referred to as the Catalytic-Binding Domain (CBD), plays a crucial role in the autoinhibition of Ste11. scispace.com The interaction between the CBD and the kinase domain keeps the kinase in an inactive state in the absence of an upstream signal. yeastgenome.org The binding of activating proteins, such as Ste50, to the N-terminal domains is thought to disrupt this intramolecular interaction, thereby releasing the kinase domain from inhibition and allowing it to phosphorylate its substrates. yeastgenome.org

Ras-Association (RA) Domain Homology in Fungi

In some fungi, a region within the N-terminal domain of Ste11 shows homology to Ras-association (RA) domains. oup.comnih.gov RA domains are known to interact with small GTPases of the Ras family. While a direct interaction between the Ste11 RA-like domain and Ras proteins in Saccharomyces cerevisiae has not been conclusively demonstrated, this domain is critical for the interaction with the scaffold protein Ste5. nih.govnih.gov In other fungi, such as Schizosaccharomyces pombe, the homologous domain in the Ste11 ortholog, Byr2, does interact with Ras1. nih.gov The Ste50 adaptor protein, which binds to Ste11, also contains a C-terminal RA domain that is important for membrane localization of the Ste11-Ste50 complex through interaction with the GTPase Cdc42. nih.govresearchgate.net This suggests that Ras and Ras-like GTPases play a significant role in regulating the Ste11 signaling module, either directly or indirectly. apsnet.org

Interactive Data Table: Functional Domains of Ste11

DomainLocationInteracting PartnersFunction
Kinase DomainC-terminusSte7, Pbs2, ATPCatalyzes the phosphorylation of downstream MAPKKs. uniprot.orgyeastgenome.org
Sterile Alpha Motif (SAM) DomainN-terminusSte50 (SAM domain)Mediates interaction with the adaptor protein Ste50, relieving autoinhibition. yeastgenome.orgresearchgate.net
Scaffold-Interacting DomainN-terminusSte5, Pbs2Binds to scaffold proteins to ensure signaling specificity. yeastgenome.orgresearchgate.net
Catalytic-Binding Domain (CBD)N-terminusSte11 Kinase DomainMediates intramolecular autoinhibition of the kinase domain. yeastgenome.orgscispace.com
Ras-Association (RA) Domain HomologyN-terminusSte5 (in S. cerevisiae)Facilitates interaction with scaffold proteins. nih.gov

High Mobility Group (HMG)-Box Motif in Fission Yeast Ste11

The High Mobility Group (HMG)-box is a conserved DNA-binding domain that characterizes a family of transcription factors involved in regulating growth and development. nih.gov In S. pombe, Ste11 is a member of this family and plays a pivotal role in sexual differentiation by binding to specific DNA sequences upstream of genes necessary for mating and meiosis. nih.govnih.gov

The HMG-box of Ste11 specifically recognizes and binds to a 10-base pair DNA motif with the consensus sequence TTCTTTGTTY, known as the TR box. nih.govnih.gov This interaction with the minor groove of the DNA causes the DNA to bend, an architectural modification that is often crucial for the assembly of higher-order nucleoprotein complexes. nih.gov This DNA bending facilitates the recruitment of other proteins to the promoter regions of target genes, thereby activating their transcription. nih.gov

The expression and activity of Ste11 are tightly regulated. Its transcription is induced by nitrogen starvation, which leads to a decrease in intracellular cAMP levels. nih.govresearchgate.net Furthermore, the localization of Ste11 is dynamic; it shuttles between the cytoplasm and the nucleus. nih.gov Nutrient limitation and mating pheromones trigger the nuclear accumulation of Ste11, where it can then exert its function as a transcription factor. nih.gov

Ste11 positively regulates the transcription of several key genes involved in sexual development, including the mating type genes (matP and matM) and the mei2 gene, which is essential for the commitment to meiosis. nih.gov The binding of Ste11 to the TR box in the promoter regions of these genes is a critical step in their activation. nih.gov Interestingly, Ste11 also autoregulates its own expression by binding to a TR box within its own promoter, creating a positive feedback loop that amplifies the initial starvation signal. nih.gov

The function of Ste11 can be further modulated by interactions with other proteins. For instance, the M-cell-specific protein Mat1-Mc can recruit Ste11 to weak binding sites, enhancing its DNA-binding affinity and leading to the M-cell-specific expression of target genes like mfm1. nih.gov This cooperative binding suggests a mechanism for achieving cell-type-specific gene expression. nih.gov

Table of Key Domains and Motifs in Ste11

OrganismDomain/MotifFunctionInteracting Partners
Saccharomyces cerevisiaeKinase DomainPhosphorylates target MAPKKs (Ste7, Pbs2)Ste7, Pbs2
Sterile Alpha Motif (SAM)Binds to adaptor protein for localization and activationSte50
Ras-binding-like (RBL) DomainInteracts with scaffold protein for pheromone responseSte5
Schizosaccharomyces pombeHigh Mobility Group (HMG)-BoxBinds to specific DNA sequences (TR box)DNA
Induces DNA bending
Activates transcription of sexual development genesMat1-Mc

Ste11 As a Map Kinase Kinase Kinase Mapkkk in Saccharomyces Cerevisiae

Role in Pheromone Response Pathway

The pheromone response pathway is one of the best-understood signal transduction cascades in eukaryotes, mediating the mating of haploid yeast cells. nih.govyoutube.com Ste11 functions as the MAPKKK in this pathway, which is essential for initiating the cellular changes required for mating, such as cell cycle arrest and the formation of a projection towards a potential mate. yeastgenome.orgnih.gov The activation of this pathway relies on a cascade of phosphorylation events initiated by the binding of a mating pheromone to its cell surface receptor. youtube.comresearchgate.net

Activation by Upstream Kinases (e.g., Ste20p)

The activation of Ste11 in the pheromone response pathway is initiated at the plasma membrane. yeastgenome.org Following pheromone binding, the p21-activated protein kinase (PAK) homolog, Ste20p, is activated. nih.govembopress.org Ste20p directly phosphorylates Ste11p. nih.govnih.gov This phosphorylation occurs on specific serine and threonine residues (Ser302, Ser306, and Thr307) within the N-terminal regulatory domain of Ste11. nih.gov This event is thought to relieve an autoinhibitory interaction between the N-terminal domain and the C-terminal catalytic domain of Ste11, thereby switching the kinase to an active state. nih.govnih.gov The adaptor protein Ste50p also plays a role by binding to Ste11 and helping to recruit it to the plasma membrane, facilitating its phosphorylation by the membrane-associated Ste20p. yeastgenome.orgnih.govasm.org

Phosphorylation of Ste7 (MAPKK)

Once activated, Ste11 propagates the signal by phosphorylating the downstream MAPKK, Ste7p. yeastgenome.orgnih.govyeastgenome.org This phosphorylation event is a critical step that activates the kinase activity of Ste7. nih.govnih.gov In vitro reconstitution of this part of the cascade has demonstrated that Ste11 directly phosphorylates and activates Ste7. nih.gov The interaction and subsequent phosphorylation are facilitated by the scaffold protein Ste5, which brings Ste11 and Ste7 into close proximity. yeastgenome.orgyeastgenome.org

Downstream MAPK Activation (Fus3, Kss1)

The now-active Ste7p (a MAPKK) phosphorylates and activates two distinct MAPKs: Fus3p and Kss1p. nih.govyeastgenome.orgpnas.org Both kinases are activated by Ste7-dependent phosphorylation on conserved threonine and tyrosine residues within their activation loops. yeastgenome.org While both Fus3 and Kss1 are activated in response to pheromone, they have specialized and overlapping roles. pnas.orgescholarship.org Fus3 is considered the primary MAPK for the mating response, being crucial for cell cycle arrest and other mating-specific events. yeastgenome.orgpnas.org Kss1 also contributes to pheromone-induced gene expression but is the primary MAPK for the filamentous growth pathway. nih.govresearchgate.net The activation of both these MAPKs ultimately leads to the regulation of transcription factors, like Ste12, which control the expression of genes required for mating. nih.govresearchgate.net

Specificity Conferred by Scaffold Protein Ste5

Signal fidelity within the pheromone pathway is largely ensured by the scaffold protein Ste5p. nih.govyeastgenome.org Ste11 and Ste7 are also components of other MAPK pathways, such as the filamentous growth pathway. nih.govyeastgenome.org Ste5 prevents inappropriate signaling by physically tethering the core components of the mating kinase cascade—Ste11 (MAPKKK), Ste7 (MAPKK), and Fus3 (MAPK). yeastgenome.orgwikipedia.orgescholarship.org This assembly localizes the kinase module to the plasma membrane upon pheromone stimulation, placing Ste11 in proximity to its activator, Ste20. yeastgenome.orgnih.gov By binding these specific kinases, Ste5 isolates them, enhancing the efficiency of signal transmission and insulating the mating response from other pathways, ensuring that pheromone stimulation specifically activates Fus3 and leads to mating. nih.govwikipedia.orgresearchgate.net

Interactive Table: Key Proteins in the Ste11-Mediated Pheromone Response

ProteinClassFunction in PathwayInteracts With
Ste20p MAPKKKK (PAK)Upstream activator; phosphorylates and activates Ste11p.Gβγ subunits, Cdc42p, Ste11p
Ste50p Adaptor ProteinTethers Ste11p to the plasma membrane, facilitating its activation.Ste11p, Cdc42p
Ste11p MAPKKK Central kinase; activated by Ste20p, phosphorylates Ste7p.Ste20p, Ste50p, Ste7p, Ste5p, Pbs2p
Ste7p MAPKKIntermediate kinase; activated by Ste11p, phosphorylates Fus3p and Kss1p.Ste11p, Ste5p, Fus3p, Kss1p
Fus3p MAPKDownstream kinase; activated by Ste7p, mediates mating-specific responses.Ste7p, Ste5p, Ste12p
Kss1p MAPKDownstream kinase; activated by Ste7p, involved in gene expression and filamentation.Ste7p, Ste12p
Ste5p Scaffold ProteinOrganizes the kinase cascade, ensuring specificity and efficiency.Ste11p, Ste7p, Fus3p, Gβγ subunits

Role in High Osmolarity Glycerol (B35011) (HOG) Pathway

Beyond its role in mating, Ste11 is a key signaling component in the High Osmolarity Glycerol (HOG) pathway, which is essential for yeast to survive under conditions of high osmotic stress. yeastgenome.orgnih.govvcu.edu The HOG pathway controls the production and retention of intracellular glycerol, which raises the internal osmolarity to counteract water loss to the environment. nih.gov This pathway features two distinct upstream branches that sense osmotic stress, both of which converge on the MAPKK Pbs2. nih.govnih.gov Ste11 functions in one of these two branches. nih.gov

Signal Transduction via Sho1 Osensor

Ste11 operates in the HOG pathway branch that is initiated by the plasma membrane osmosensor Sho1p. yeastgenome.orgnih.govuniprot.org When the external osmolarity increases, the Sho1 branch is activated. mdpi.com Sho1, along with other proteins like Msb2 and Hkr1, senses the stress and recruits components of the MAPK cascade to the plasma membrane. mdpi.comexlibrisgroup.com In this context, Ste11 is activated and then proceeds to phosphorylate the MAPKK specific to the HOG pathway, Pbs2p. yeastgenome.orgnih.gov Pbs2p itself functions as a scaffold, binding to Sho1, Ste11, and the downstream MAPK, Hog1p. yeastgenome.orgpnas.org This assembly ensures that upon osmotic stress, activated Ste11 specifically phosphorylates Pbs2, which in turn activates Hog1 to orchestrate the adaptive response. nih.govnih.gov The adaptor protein Ste50 is also essential for the activation of Ste11 by osmotic stress in this branch. nih.gov

Interactive Table: Key Proteins in the Ste11-Mediated HOG Pathway (Sho1 Branch)

ProteinClassFunction in PathwayInteracts With
Sho1p OsmosensorTransmembrane sensor that detects high osmolarity.Pbs2p, Msb2p
Ste50p Adaptor ProteinEssential for Ste11 activation in response to osmotic stress.Ste11p
Ste11p MAPKKK Central kinase; activated via the Sho1 branch, phosphorylates Pbs2p.Sho1p (via Pbs2), Ste50p, Pbs2p
Pbs2p MAPKK / ScaffoldActivated by Ste11p; phosphorylates Hog1p. Scaffolds Sho1, Ste11, and Hog1.Sho1p, Ste11p, Hog1p
Hog1p MAPKTerminal kinase; activated by Pbs2p, mediates osmoadaptive responses.Pbs2p

Role in Filamentous/Invasive Growth Pathway

In response to nutrient limitation, haploid and diploid yeast cells can switch from a unicellular yeast-form growth to a multicellular filamentous form, a process that allows the cells to forage for nutrients. Ste11 is a central component of the MAPK cascade that governs this morphological transition.

The primary trigger for the filamentous/invasive growth pathway is nutrient starvation, with glucose depletion being a particularly potent signal. pnas.orgnih.gov When glucose levels are low, a signaling cascade is initiated that leads to the activation of Ste11. oup.comnih.gov This response involves a switch in the budding pattern from axial to unipolar and an elongation of the cell shape, characteristics of filamentous growth. pnas.org The Snf1 protein kinase, a key sensor of glucose availability, is required for this invasive growth response. pnas.orgnih.gov

In the filamentous growth pathway, activated Ste11 phosphorylates and activates a different MAPKK, Ste7. nih.govyeastgenome.org Ste7, in turn, phosphorylates and activates the MAPK Kss1. nih.govnih.gov Kss1 has a dual regulatory role. In its unphosphorylated state, Kss1 can act as a transcriptional repressor, inhibiting filamentous growth. nih.gov However, upon phosphorylation by Ste7, this inhibitory function is relieved, and Kss1 then promotes the transcription of genes required for filamentous growth, in conjunction with the transcription factor Ste12. nih.gov

Function in STE Vegetative Growth (SVG) Pathway

Beyond its role in stress responses, Ste11 is also a key component of the STE Vegetative Growth (SVG) pathway, which is essential for normal proliferation in specific genetic contexts. This pathway utilizes components of the well-characterized mating and invasive growth pathways for a distinct vegetative function.

Essentiality in Specific Genetic Backgrounds (e.g., och1 mutants)

The SVG pathway, which includes Ste20, Ste11, Ste7, Kss1, and Ste12, is critical for the viability of yeast cells with certain genetic mutations, most notably in och1 mutants. microbialcell.com OCH1 encodes an α-1,6-mannosyltransferase that is crucial for the synthesis of mannoproteins, which are major components of the yeast cell wall. In the absence of a functional OCH1 gene, cells experience compromised cell wall integrity. Under these conditions, the SVG pathway becomes essential for survival. Deletion of STE11 in an och1 mutant background is lethal, demonstrating the vital role of Ste11 in compensating for the cell wall defects. microbialcell.com

Contribution to Cell Wall Integrity Maintenance

The essentiality of the SVG pathway in och1 mutants underscores its significant contribution to maintaining cell wall integrity. microbialcell.com This function appears to be parallel to the canonical PKC-mediated CWI pathway. The SVG pathway likely regulates the expression of genes whose products are required to reinforce the cell wall, thereby compensating for the structural deficiencies caused by the och1 mutation. This role in vegetative growth highlights a basal function for the Ste signaling components that was previously thought to be restricted to specialized responses like mating and filamentation. microbialcell.com

Pathway ComponentFunction in SVG Pathway
Ste20MAPKKKK
Ste11 MAPKKK
Ste7MAPKK
Kss1MAPK
Ste12Transcription Factor

Table 1: Core Components of the STE Vegetative Growth (SVG) Pathway

ConditionSte11 FunctionDownstream Effect
High H2O2 StressTransduces stress signalActivation of Mkk1/2-Slt2 pathway
High H2O2 StressRequired for Cyclin C regulationRelocalization and degradation of Cyclin C
och1 mutant backgroundEssential for viabilityMaintenance of cell wall integrity

Table 2: Summary of Key Ste11 Functions

Ste11 As a Transcription Factor in Schizosaccharomyces Pombe

Master Regulator of Sexual Development and Gametogenesis

Ste11 is firmly established as the master regulator governing the initiation of sexual development and gametogenesis in S. pombe. dntb.gov.uanih.gov Under nutrient-rich conditions, cells proliferate through the mitotic cycle, and the expression of ste11 is kept at a low level. biologists.com However, upon nutrient starvation, particularly a lack of nitrogen, intracellular signaling cascades are triggered that lead to the induction of ste11 gene expression. nih.govnih.govdoi.org

This induction acts as a developmental switch; the presence of the Ste11 protein is both essential and sufficient to drive cells into the sexual differentiation pathway, which involves mating between cells of opposite types (P and M), followed by meiosis and the formation of haploid spores. nih.govnih.govpnas.org The disruption of the ste11 gene results in complete sterility, highlighting its indispensable role. biologists.com Conversely, the artificial or ectopic expression of ste11 is enough to stimulate mating and meiosis even in nutrient-replete conditions. nih.govdoi.orgpnas.org This demonstrates that Ste11 is the key determinant that commits a cell to the gametogenesis program. nih.gov

Transcriptional Induction of Sexual Differentiation Genes

Once expressed and activated, Ste11 directly controls a transcriptional program by binding to the promoter regions of numerous genes required for mating and meiosis. biologists.complos.org Its targets include genes essential for the progression of meiosis and for defining cellular identity.

The mei2 gene, which encodes a conserved RNA-binding protein, is a critical downstream target of Ste11 and is indispensable for the initiation of meiosis. nih.govnih.govbiologists.com Ste11 positively regulates the transcription of mei2. researchgate.netdoi.orgplos.org Upon nitrogen starvation, the newly synthesized Ste11 protein binds to specific DNA sequences in the upstream promoter region of the mei2 gene, activating its transcription. nih.govnih.govoup.com The promoter of mei2 contains five copies of the Ste11 binding motif, known as the TR box. biologists.com This direct activation of mei2 by Ste11 is a crucial step for committing the cell to premeiotic DNA synthesis and the subsequent meiotic divisions. nih.gov

Ste11 is essential for the expression of the mating-type genes located at the mat1 locus, which determine the P or M cellular identity. nih.govresearchgate.net The mat1-P and mat1-M cassettes contain genes that are directly activated by Ste11. biologists.com In P-type cells (h+), Ste11 activates the transcription of mat1-Pc, while in M-type cells (h-), it activates mat1-Mc. biologists.comasm.org The promoters of both mat1-P and mat1-M contain two TR boxes. biologists.com

The activation of M-specific genes, such as mfm1, involves a cooperative mechanism. The mfm1 promoter has a weak Ste11 binding site (TR box) that is insufficient for strong activation on its own. The M-cell-specific protein Mat1-Mc, another HMG-box protein encoded by the mat1-M locus, binds to an adjacent "M-box" and recruits Ste11, dramatically enhancing its binding to the weak TR-box and leading to robust, M-specific gene expression. nih.gov This illustrates how the ubiquitous Ste11 factor works with cell-type-specific partners to control distinct developmental programs.

DNA Binding Specificity and Cis-Acting Elements

The transcriptional activity of Ste11 is mediated by its ability to recognize and bind to a specific DNA sequence, or cis-acting element, located in the promoter region of its target genes. nih.gov This sequence is a 10-base pair motif known as the TR box . nih.govnih.gov

The consensus sequence for the TR box is 5'-TTCTTTGTTY-3' . nih.govbiologists.comuniprot.org This motif is found upstream of many genes that are induced upon nitrogen starvation and are essential for sexual differentiation. nih.govresearchgate.netdoi.org The binding of the HMG-box domain of the Ste11 protein to the TR box is the direct mechanism through which it activates gene transcription. nih.gov The presence of one or more TR boxes in the promoter of a gene is a strong indicator that it is a direct target of Ste11. biologists.comnih.gov

Table 1: Key Target Genes of the Ste11 Transcription Factor
GeneFunctionNumber of TR Boxes in PromoterReference
mei2RNA-binding protein, essential for commitment to meiosis5 biologists.com
mat1-PEncodes transcription factors for P-cell identity2 biologists.com
mat1-MEncodes transcription factors for M-cell identity2 biologists.com
ste11Transcription factor for sexual development (autoregulation)1 biologists.comnih.gov
gpa1G-protein alpha subunit involved in pheromone signalingNot specified plos.org
spk1MAP kinase in the pheromone response pathwayNot specified plos.org

Autoregulatory Feedback Mechanisms

A key feature of the ste11 regulatory circuit is a positive autoregulatory feedback loop. nih.gov The promoter of the ste11 gene itself contains a TR box. biologists.comnih.gov This allows the Ste11 protein, once produced in response to an initial starvation signal, to bind to its own promoter and further activate its own transcription. nih.govmolbiolcell.orgnih.gov

Mechanisms of Ste11 Activity and Expression Regulation

Transcriptional Control of the ste11 Gene Expression

The transcription of the ste11 gene is tightly regulated by a convergence of signals related to nutrient availability and cellular stress. biologists.com This control ensures that high levels of ste11 mRNA are synthesized primarily when nutrients are scarce, prompting the cell to enter gametogenesis. At least five transcription factors have been identified to control ste11 expression: Rst2, Atf1, Pcr1, Gaf1, and Ste11 itself.

The expression of the ste11 gene is strongly induced in response to the depletion of nutrients, especially nitrogen. nih.govnih.govmolbiolcell.org This starvation signal is transduced through a decrease in the intracellular levels of cyclic AMP (cAMP). nih.govnih.govmolbiolcell.org The reduction in cAMP leads to the inactivation of the cAMP-dependent protein kinase (PKA). nih.govnih.govmolbiolcell.org In nutrient-rich conditions, high PKA activity blocks sexual development, whereas low PKA activity under starvation conditions promotes it by allowing for the induction of ste11 transcription. molbiolcell.org Overexpression of ste11 can induce mating and sporulation even in the presence of ample nitrogen, highlighting its role as a key activator of the sexual differentiation program. nih.gov

The Rst2 protein is a key transcription factor that directly links the nutritional status, via the PKA pathway, to the expression of ste11. nih.gov Rst2 is a Cys2His2 zinc-finger protein that binds specifically to a stress response element (STRE)-like sequence (5'-CCCCTC-3') in the promoter region of the ste11 gene. nih.govnih.gov

In nutrient-rich environments, active PKA phosphorylates Rst2, which leads to Rst2's exclusion from the nucleus and potential inactivation, thereby repressing ste11 expression. researchgate.net Conversely, when nutrient starvation causes PKA inactivation, unphosphorylated Rst2 can enter the nucleus, bind the ste11 promoter, and activate its transcription. nih.govmolbiolcell.org Cells lacking the rst2 gene exhibit poor ste11 expression and are sterile, a phenotype that can be rescued by the artificial expression of ste11. nih.govmolbiolcell.org

In addition to the PKA pathway, the stress-activated MAP kinase (MAPK) pathway is crucial for inducing ste11 expression in response to various stresses, including nitrogen starvation. biologists.commolbiolcell.org This pathway features the Sty1 MAPK (also known as Spc1), which is homologous to the mammalian p38 MAPK. biologists.com The activation cascade involves the MAPKK Wis1 phosphorylating and activating the MAPK Sty1. biologists.comnih.gov

Defects in the components of this pathway, such as Wis1 or Sty1, impair the induction of ste11 transcription following nitrogen starvation. biologists.com The Sty1 pathway signals the stress of nitrogen depletion to activate ste11. One mechanism by which Sty1 promotes ste11 transcription is through the phosphorylation of the RNA polymerase II C-terminal domain (CTD). Sty1 phosphorylates and activates the kinase Lsk1, which in turn phosphorylates serine-2 residues of the Pol II CTD, a modification essential for robust ste11 transcription. nih.govplos.orgresearchgate.net

Several other transcription factors play critical roles in fine-tuning ste11 expression:

Atf1 and Pcr1 : These two CRE-binding proteins form a heterodimeric transcription factor that is required for the expression of ste11. molbiolcell.orgresearchgate.net They act downstream of the Sty1 MAPK pathway, as Sty1 has been shown to phosphorylate Atf1. researchgate.netresearchgate.netnih.gov While the Atf1-Pcr1 complex is essential for ste11 induction, it is not yet clear whether it regulates the gene directly by binding to its promoter or through an indirect mechanism. molbiolcell.orgresearchgate.net An Atf1 mutant that cannot be phosphorylated at canonical MAPK sites can still induce ste11 after nitrogen depletion, suggesting that Sty1 may phosphorylate additional, non-canonical sites on Atf1 to activate it for this specific function. nih.gov

Gaf1 : In contrast to the positive regulators, the GATA-type zinc-finger transcription factor Gaf1 acts as a negative regulator of ste11 expression. researchgate.netplos.org Gaf1 directly binds to a canonical GATA motif (5'-CTATCT-3') located in the ste11 promoter. plos.org By doing so, it represses ste11 transcription, effectively delaying the entry into the meiotic cycle. researchgate.netplos.org Deletion of the gaf1 gene leads to increased ste11 expression even under normal nutrient conditions and accelerated entry into sexual development upon nitrogen starvation. researchgate.netplos.org

The transcriptional activation of ste11 is also controlled at the level of chromatin structure. The regulation of nucleosome positioning at the ste11 promoter is a key determinant of its expression. nih.govelifesciences.orgnih.gov

A critical event during ste11 activation is the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine-2 (S2P). nih.govelifesciences.org This phosphorylation, carried out by the Lsk1 kinase, which is itself activated by the Sty1 MAPK, leads to nucleosome depletion at the ste11 promoter. nih.govelifesciences.orgnih.gov This nucleosome eviction facilitates efficient transcription. nih.govelifesciences.org

Furthermore, histone modifications play a repressive role. Histone H2B ubiquitylation (H2Bubi) at the ste11 promoter represses its expression. elifesciences.org H2Bubi promotes the methylation of histone H3 at lysine (B10760008) 4 (H3K4me) by the Set1 complex, which in turn leads to histone deacetylation and a more compact chromatin state. elifesciences.org This repressive structure impedes the recruitment of the RSC chromatin remodeling complex. elifesciences.org Upon gene induction, this process is reversed, allowing for the formation of a nucleosome-depleted region (NDR) and high levels of transcription. elifesciences.org

FactorTypeRegulatory Effect on ste11Associated Pathway/Mechanism
Rst2 C2H2 Zinc-Finger Transcription FactorPositive PKA Pathway
Sty1 (Spc1) MAP KinasePositive Stress-Responsive MAPK Pathway
Atf1/Pcr1 bZIP Transcription Factor HeterodimerPositive Stress-Responsive MAPK Pathway
Gaf1 GATA Zinc-Finger Transcription FactorNegative TORC1 Pathway
Ste11 HMG-Box Transcription FactorPositive (Autoregulation)Positive Feedback Loop
Lsk1 KinasePositive CTD Phosphorylation
H2B Ubiquitylation Histone ModificationNegative Chromatin Compaction

Post-Translational Modifications and Conformational Changes

Beyond transcriptional control, the activity of the Ste11 protein itself is subject to rigorous post-translational regulation, primarily through phosphorylation. uniprot.orgnih.gov These modifications serve to restrict Ste11's function as a transcription factor to the G1 phase of the cell cycle, from which the differentiation program is initiated. nih.gov

A key regulatory mechanism is the phosphorylation of Ste11 by cyclin-dependent kinase (Cdk) complexes. nih.gov Ste11 is specifically phosphorylated at threonine 82 (T82) by Cdk. This phosphorylation event, which occurs outside of the G1 phase when Cdk activity is high, inhibits the DNA-binding activity of Ste11. nih.gov Consequently, even if the ste11 gene is transcribed, the resulting protein is kept inactive during the S and G2 phases. nih.gov In G1, when Cdk activity is low, Ste11 remains unphosphorylated and can bind to the promoters of its target genes to activate transcription. nih.gov Since the Ste11 protein is highly unstable and its gene is autoregulated, this Cdk-dependent switch rapidly turns off Ste11 activity as cells enter S phase, thereby preventing differentiation from occurring outside of G1. nih.gov

Another kinase, Pat1, also phosphorylates Ste11, which creates a binding site for the 14-3-3 protein Rad24, adding another layer of repression that is relieved by starvation and pheromone signals. nih.gov While significant conformational changes are known to dictate the function of other transcription factors, for Ste11, the primary mechanism for altering its activity appears to be post-translational modifications that directly impact its ability to interact with DNA. nih.govbiorxiv.orgpnas.org

ModificationModifying EnzymeSiteFunctional Consequence
Phosphorylation Cyclin-Dependent Kinase (Cdk)Threonine 82 (T82)Inhibition of DNA-binding activity outside G1 phase. nih.gov
Phosphorylation Pat1 KinaseNot specifiedCreates a binding site for the inhibitory Rad24 (14-3-3) protein. nih.gov

Phosphorylation-Dependent Activation and Inhibition

Phosphorylation stands as a primary mechanism for modulating the activity of the Ste11 transcription factor. A variety of kinases target Ste11, leading to either its activation or inhibition, thereby integrating signals from multiple pathways to control cellular differentiation.

Ste20-Mediated Phosphorylation

The activation of Ste11 is initiated by the p21-activated protein kinase (PAK), Ste20. nih.gov In response to upstream signals such as pheromones, Ste20 phosphorylates Ste11 within its N-terminal regulatory domain. nih.govyeastgenome.org Specifically, in Saccharomyces cerevisiae, Ste20 targets serine and threonine residues, which relieves the autoinhibitory interaction between the N-terminus and the C-terminal kinase domain of Ste11. nih.govunil.ch This activation is further facilitated by an adaptor protein, Ste50, which binds to the SAM (Sterile Alpha Motif) domain of Ste11 and helps to disrupt the autoinhibitory conformation. nih.govyeastgenome.orgembopress.org This phosphorylation event is a critical step that allows Ste11 to become active and propagate the signal downstream in the MAPK cascade. nih.govoup.com

Cdk-Mediated Phosphorylation and Cell Cycle Restriction

The activity of Ste11 is tightly restricted to the G1 phase of the cell cycle through phosphorylation by cyclin-dependent kinases (CDKs). nih.govnih.gov In the fission yeast Schizosaccharomyces pombe, the Cdc2 kinase (a CDK) phosphorylates Ste11 at a specific residue, Threonine 82 (T82), during the S and G2/M phases when CDK activity is high. nih.gov This phosphorylation does not target Ste11 for degradation; instead, it directly inhibits its DNA-binding activity. nih.govnih.gov As CDK activity naturally falls during the G1 phase, Ste11 remains unphosphorylated at T82, allowing it to bind to its target gene promoters and initiate the transcription required for sexual differentiation. nih.gov This mechanism ensures that differentiation is coupled with the cell cycle, preventing it from occurring outside of the G1 phase. nih.govnih.gov Experimental mutation of T82 to mimic constant phosphorylation (T82D) blocks differentiation, whereas a mutation to a non-phosphorylatable alanine (B10760859) (T82A) permits Ste11-dependent transcription throughout the cell cycle. nih.govnih.gov

TORC1 and PKA Pathway Modulation

The TORC1 (Target of Rapamycin Complex 1) and PKA (Protein Kinase A) pathways, which are central to sensing nutrient availability, synergistically repress sexual differentiation by inhibiting Ste11. researchgate.netplos.org Under nutrient-rich conditions, both pathways are active and prevent the nuclear accumulation of the Ste11 protein, thereby blocking its function as a transcription factor. researchgate.netplos.orgresearchgate.net Research indicates that TORC1 can directly phosphorylate Ste11 on Thr88 and, to a lesser extent, Thr82 in fission yeast. nih.gov The PKA pathway, on the other hand, primarily acts by inhibiting Rst2, a transcription factor that is required for the expression of the ste11 gene. plos.org When nutrients are scarce, TORC1 and PKA activities decrease, leading to the nuclear localization of Ste11 and the activation of its target genes, which promotes sexual differentiation. plos.orgresearchgate.net

Pol II CTD Phosphorylation and ste11 Transcription

The transcription of the ste11 gene itself is a critical point of regulation, dependent on the phosphorylation status of the C-terminal domain (CTD) of RNA polymerase II (Pol II). plos.orgpombase.org Specifically, the phosphorylation of serine-2 (Ser2) residues of the Pol II CTD is essential for the robust transcription of ste11. plos.orgpombase.orgnih.gov This phosphorylation is carried out by the CTDK-I kinase complex, whose catalytic subunit is Lsk1. plos.org The stress-responsive MAP kinase pathway, through the kinase Sty1, promotes this Ser2 phosphorylation in response to environmental cues like nitrogen starvation. plos.org In the absence of Ser2 phosphorylation, the recruitment of Pol II to the ste11 gene locus is severely impaired, resulting in a failure to transcribe the gene, which leads to sterility. pombase.orgnih.gov This demonstrates a gene-specific requirement for Pol II CTD phosphorylation in regulating cellular differentiation. pombase.orgnih.gov

Table 1: Key Kinases in Ste11 Phosphorylation
KinasePhosphorylation Site(s) on Ste11Functional Consequence
Ste20Ser/Thr residues in N-terminal domainActivation by relieving autoinhibition. nih.govunil.ch
Cdk (Cdc2)Threonine 82 (T82)Inhibition of DNA-binding activity, restricting function to G1 phase. nih.govnih.gov
TORC1Threonine 88 (T88), Threonine 82 (T82)Inhibition of Ste11 nuclear accumulation. nih.gov
Pat1Threonine 173 (T173), Serine 218 (S218)Inhibition of transcriptional activity and promotion of degradation.
Table 2: Regulation of ste11 Gene Transcription
Regulatory Factor/PathwayMechanismEffect on ste11 Transcription
PKA PathwayInhibits the upstream transcription factor Rst2. plos.orgRepression
Stress-Responsive MAPK Pathway (Sty1)Promotes Lsk1-mediated phosphorylation of Pol II CTD at Ser2. plos.orgActivation
Lsk1 (CTDK-I)Phosphorylates Ser2 on Pol II CTD at the ste11 locus. plos.orgpombase.orgActivation

Ubiquitin-Dependent Protein Degradation

In addition to phosphorylation, the stability of the Ste11 protein is regulated through ubiquitin-mediated proteolysis, providing a mechanism for signal termination and feedback control.

MAPK Feedback Regulation

A negative feedback loop involving the very pathway that Ste11 activates controls its protein levels. Upon stimulation of the mating pathway by pheromones, the downstream MAP kinases, Fus3 and Kss1, are activated. nih.govpnas.org Once active, these kinases directly or indirectly promote the rapid, ubiquitin-dependent degradation of Ste11. nih.govpnas.orgunc.edu This degradation is highly specific to the mating pathway, as Ste11 remains stable during the activation of the high osmolarity glycerol (B35011) (HOG) pathway. nih.govunc.edu This feedback mechanism is crucial for the proper attenuation of the pheromone response; blocking the ubiquitin-dependent degradation of Ste11 prevents the normal down-regulation of MAPK activation after the initial signal has ceased. nih.govpnas.org This ensures that the signaling cascade is promptly shut down, allowing the cell to reset and respond to subsequent stimuli.

Table 3: Ste11 Protein Degradation Pathway
ComponentRole in DegradationRegulatory Signal
UbiquitinMarks Ste11 for proteasomal degradation. nih.govpnas.orgPheromone stimulation. nih.gov
Fus3/Kss1 (MAPK)Promotes the ubiquitination of active Ste11. pnas.orgActivation by the pheromone pathway. pnas.org
Pat1 KinaseEnforces ubiquitin-dependent degradation. Inactivation of Pat1 by Mei3.

Subcellular Localization Dynamics

The function of Ste11 is intrinsically linked to its location within the cell, which is a highly dynamic and regulated process. In unstressed, growing cells, Ste11 is typically found at low concentrations throughout the cell or localized to the cytoplasm. nih.govplos.orgembopress.orgnih.gov However, its distribution changes dramatically in response to specific extracellular signals. Both nutrient limitation and the presence of mating pheromones act as triggers for the accumulation of Ste11 within the nucleus. nih.govplos.orgnih.gov This translocation is a key step in activating the transcriptional programs for differentiation. The dynamic localization of MAPKs and their upstream activators is a conserved regulatory mechanism, with activation often initiated at the cell surface, followed by the translocation of the terminal MAPK into the nucleus to enact changes in gene expression. biologists.com

Nucleocytoplasmic Shuttling

Ste11 is a protein that actively shuttles between the cytoplasm and the nucleus. nih.gov This regulated transport is controlled by specific protein domains and interacting partners. The HMG-box domain of Ste11 contains a basic cluster that functions as a nuclear localization signal (NLS), directing its import into the nucleus. nih.gov Conversely, its export from the nucleus back to the cytoplasm is dependent on the exportin Crm1. nih.gov This was demonstrated in experiments where treatment with leptomycin B, an inhibitor of Crm1, resulted in the nuclear accumulation of Ste11. nih.gov

The balance of import and export is further modulated by phosphorylation. The 14-3-3 protein, Rad24p, can bind to phosphorylated Ste11, a modification that inhibits its accumulation in the nucleus. nih.gov Therefore, the subcellular location of Ste11 is determined by a dynamic equilibrium between nuclear import, nuclear export, and cytoplasmic retention mechanisms, which are influenced by upstream signaling pathways. nih.gov

Regulation by Nutritional Signaling Pathways (TOR, PKA)

The subcellular localization of Ste11 is a critical convergence point for nutritional signaling pathways, particularly the Target of Rapamycin (TOR) and Protein Kinase A (PKA) pathways. In the fission yeast Schizosaccharomyces pombe, these two pathways work together to suppress sexual differentiation under nutrient-rich conditions by actively inhibiting the nuclear accumulation of Ste11. plos.orgnih.govresearchgate.netnih.gov The TOR complex 1 (TORC1), containing the Tor2 kinase, physically interacts with Ste11 when nutrients are abundant, contributing to its cytoplasmic retention. plos.orgresearchgate.net

When cells experience nitrogen starvation, the TOR and PKA pathways are downregulated, which permits Ste11 to move into the nucleus, bind to its target genes, and initiate the processes of mating and meiosis. plos.orgresearchgate.net Research indicates that the PKA pathway has a quantitatively more significant role in this regulation than the TOR pathway. plos.orgnih.govnih.gov In situations where the PKA pathway is constitutively active, Ste11 expression is so repressed that even the inactivation of Tor2 is insufficient to allow for its nuclear accumulation, thereby blocking sexual differentiation. plos.orgnih.gov This demonstrates that these pathways synergize at the level of Ste11 localization to control cell fate in response to the nutritional environment. plos.orgnih.gov

Plasma Membrane Association (via Ste50p, Sho1p)

For Ste11 to be activated by certain upstream signals, it must be recruited to the plasma membrane. This localization is primarily mediated by the adaptor protein Ste50p. nih.govnih.govyeastgenome.org Ste50p links Ste11p to the membrane, which is a prerequisite for its phosphorylation and activation by the kinase Ste20p. yeastgenome.orgyeastgenome.org The interaction between Ste11 and Ste50 is constitutive and occurs via their respective N-terminal Sterile Alpha Motif (SAM) domains. nih.govyeastgenome.org In addition to the SAM domain, the C-terminal Ras-association (RA)-like domain of Ste50p is essential for targeting the Ste11-Ste50 complex to the plasma membrane. nih.govnih.govyeastgenome.org The importance of this membrane tethering is highlighted by the finding that artificially adding a plasma membrane association signal to Ste11 can bypass the requirement for Ste50p. nih.govnih.gov

In the context of the High Osmolarity Glycerol (HOG) pathway, Ste11 association with the membrane is also influenced by the osmosensor Sho1p, a transmembrane protein. nih.govyeastgenome.org The link between the Ste11/Ste50 complex and Sho1p can be facilitated by another integral membrane protein, Opy2p. nih.govnih.gov Opy2p can interact with Ste50p, serving as a membrane anchor that helps to localize the Ste11p/Ste50p module, allowing for its activation within the HOG pathway signaling cascade. nih.govnih.gov

Protein Protein Interactions and Functional Complexes Involving Ste11

Direct Upstream Activator Interactions (e.g., Ste20)

The primary upstream activator of Ste11 is the p21-activated protein kinase (PAK) Ste20. proteinkinase.biznih.gov Genetic and biochemical evidence demonstrates that Ste20 directly phosphorylates Ste11 to initiate signal transmission. nih.gov This activation mechanism involves the removal of an N-terminal inhibitory domain from Ste11. nih.gov The N-terminal regulatory domain of Ste11 interacts with its own C-terminal catalytic domain, maintaining the kinase in an inactive state. nih.gov In response to upstream signals, such as pheromone exposure, Ste20 phosphorylates specific serine and threonine residues within the Ste11 regulatory domain. nih.gov This phosphorylation event disrupts the intramolecular inhibition, unleashing the catalytic activity of the Ste11 kinase domain. nih.gov In the HOG pathway, both Ste20 and a related PAK-like kinase, Cla4, can independently activate Ste11. embopress.org

Adaptor and Scaffold Protein Dependencies

The function and specificity of Ste11 are critically dependent on its interactions with various adaptor and scaffold proteins. These proteins ensure that Ste11 is activated by the correct upstream signals and, in turn, phosphorylates the appropriate downstream targets for a specific pathway.

Ste11 contains a Sterile Alpha Motif (SAM) domain in its N-terminal regulatory region, which is essential for its interaction with the adaptor protein Ste50. nih.govyeastgenome.org Ste50 also possesses a SAM domain, and the two proteins bind through a heterotypic SAM-SAM interaction. embopress.orgnih.gov This interaction is crucial for Ste11 function in the pheromone, filamentous growth, and HOG pathways. nih.gov The solution structure of the Ste11 SAM domain reveals it exists as a symmetric dimer, and this dimeric structure, along with its interaction with the Ste50 SAM, is thought to play a key role in regulating Ste11 kinase activation and signal amplification. nih.gov The Ste50-Ste11 interaction acts as a bridge, linking Ste11 to upstream activators at the plasma membrane. yeastgenome.org

Scaffold proteins provide a platform to assemble components of a kinase cascade, ensuring signaling fidelity and preventing unwanted crosstalk between pathways that share components. Ste11 is a client of two major scaffold proteins: Ste5 and Pbs2. yeastgenome.orgpnas.org

Ste5: In the pheromone response pathway, the scaffold protein Ste5 tethers a specific module of kinases: Ste11 (MAPKKK), Ste7 (MAPKK), and the MAPK Fus3. frontiersin.orgpnas.orgembopress.org By binding these components simultaneously, Ste5 facilitates the sequential phosphorylation cascade from Ste11 to Ste7 and then to Fus3, ensuring the signal is propagated efficiently and specifically toward the mating response. pnas.orgnih.gov Ste5 physically isolates the mating-specific kinases, preventing pheromone-activated Ste11 from activating components of other pathways. nih.gov

Pbs2: In the high osmolarity glycerol (B35011) (HOG) pathway, Pbs2 serves a dual role as both the MAPKK and the scaffold protein. researchgate.netpnas.org Pbs2 assembles a signaling complex that includes Ste11 and the MAPK Hog1. yeastgenome.orgembopress.org In response to osmotic stress, Pbs2 brings Ste11 into proximity with its upstream activators (via the Sho1 osmosensor) and its downstream target, Hog1, thereby ensuring specific activation of the HOG pathway. embopress.orgyeastgenome.orgnih.gov This scaffolding function is essential for directing osmostress signals exclusively to Hog1. nih.gov

The Rho-like GTPase Cdc42p is a key regulator of cell polarity and also plays a critical role in activating MAPK pathways. buffalo.edunih.gov In the context of Ste11 activation, Cdc42p acts upstream of Ste20. buffalo.edu The interaction is often indirect, mediated by adaptor proteins. For instance, the Ste50 adaptor protein, which is constitutively bound to Ste11, uses its Ras-association (RA) domain to interact with Cdc42p at the plasma membrane. embopress.orgyeastgenome.org This interaction is essential for tethering the Ste50-Ste11 complex to the cell periphery, where it can be activated by membrane-localized Ste20. embopress.orgyeastgenome.org Therefore, Cdc42p functions as a crucial spatial regulator, bringing the kinase cascade components together at the correct subcellular location for signal initiation. embopress.orgbuffalo.edu

Downstream Target Interactions (e.g., Ste7, Pbs2)

Once activated, Ste11 phosphorylates and activates its downstream MAPKK targets. The specificity of this interaction is determined by the scaffold protein associated with Ste11.

Ste7: In the pheromone and filamentous growth pathways, activated Ste11 phosphorylates Ste7. nih.govyeastgenome.org This interaction is facilitated by the Ste5 scaffold in the mating pathway, which brings Ste11 and Ste7 into close proximity. frontiersin.org

Pbs2: In the HOG pathway, activated Ste11 phosphorylates Pbs2. embopress.orgyeastgenome.org As Pbs2 is both the scaffold and the substrate, the interaction is direct within the Pbs2-Ste11 complex. embopress.orgnih.gov This ensures that upon osmotic stress, Ste11 activity is channeled specifically towards Pbs2 activation, and not towards Ste7, even though both are potential substrates. nih.gov

The use of distinct scaffolds (Ste5 vs. Pbs2) is a primary mechanism that allows Ste11 to activate different downstream targets in response to different stimuli. nih.gov

Table 1: Ste11 Interacting Proteins and Their Functions

Interacting Protein Protein Class Interaction Domain/Mechanism Function in Relation to Ste11
Ste20 PAK Kinase (MAPKKKK) Direct phosphorylation Upstream activator; phosphorylates Ste11 to relieve autoinhibition. nih.gov
Cla4 PAK Kinase (MAPKKKK) Direct phosphorylation Upstream activator in the HOG pathway. embopress.org
Ste50 Adaptor Protein SAM-SAM domain interaction Links Ste11 to upstream activators at the plasma membrane; required for Ste11 activation. embopress.orgnih.govnih.gov
Ste5 Scaffold Protein Binds Ste11, Ste7, Fus3 Assembles the pheromone response MAPK module, ensuring signaling specificity. frontiersin.orgpnas.orgembopress.org
Pbs2 Scaffold Protein / MAPKK Binds Ste11, Hog1 Assembles the HOG pathway module and is the direct substrate of Ste11 in this pathway. yeastgenome.orgembopress.orgnih.gov
Cdc42p Rho-like GTPase Indirectly via Ste50 Localizes the Ste11-Ste50 complex to the plasma membrane for activation by Ste20. embopress.orgyeastgenome.org
Ste7 MAPKK Phosphorylation by Ste11 Downstream substrate in the pheromone and filamentous growth pathways. nih.govyeastgenome.org
Hsp90 Chaperone Binds Ste11 kinase domain Required for the stability and proper folding/function of Ste11. molbiolcell.orgnih.govnih.gov
Cdc37 Co-chaperone Binds Ste11 kinase domain Targets Ste11 to the Hsp90 chaperone machinery; stabilizes the Hsp90-Ste11 complex. molbiolcell.orgnih.govrupress.org
Sti1 Co-chaperone Stabilizes Hsp90 complex Has functional overlap with Cdc37 in stabilizing Hsp90-client complexes like Ste11. molbiolcell.orgnih.gov

Chaperone System Involvement (e.g., Hsp90, Cdc37, Sti1)

The stability and activity of many protein kinases, including Ste11, are dependent on the molecular chaperone Hsp90 and its associated co-chaperones. molbiolcell.orgnih.gov Hsp90 functions in the folding and maturation of its "client" proteins. nih.gov Studies have shown that Ste11 function is impaired in yeast strains with mutations in Hsp90 or its co-chaperones. rupress.org

Hsp90 and Cdc37: The co-chaperone Cdc37 is specifically required for the folding of protein kinases and acts as an "adaptor" to load kinase clients like Ste11 onto the Hsp90 machinery. molbiolcell.orgrupress.org Both Hsp90 and Cdc37 bind to the Ste11 kinase domain, and this interaction is crucial for Ste11 stability and signaling activity. nih.govrupress.org

Sti1: The co-chaperone Sti1 (the yeast homolog of Hop) also plays a role. rupress.org Loss of Sti1 function affects the stable binding of Hsp90 to Ste11. nih.gov Data suggests a functional overlap between Sti1 and Cdc37 in stabilizing the Hsp90-kinase complex, as overexpression of Cdc37 can suppress defects caused by the absence of Sti1 and restore stable Hsp90 binding to Ste11. molbiolcell.orgnih.govnih.gov

Crosstalk Modulators (e.g., Dse1)

Signal transduction pathways often share common components, necessitating sophisticated mechanisms to ensure that specific inputs lead to the correct cellular outcomes. Crosstalk modulators play a vital role in maintaining this signal fidelity. In the context of Ste11-mediated pathways, Dse1 has been identified as a key protein that helps manage the crosstalk between the pheromone response and filamentous growth pathways in Saccharomyces cerevisiae. nih.gov

Dse1 binds directly to Ste11. nih.govnih.gov It was also identified through its interaction with the pheromone-responsive Gβγ subunit. nih.gov This dual interaction with both a core MAPK cascade component (Ste11) and an upstream signaling element (Gβ) positions Dse1 at a critical juncture to modulate signal flow. nih.gov While deleting the DSE1 gene does not impact the primary outputs of either the filamentation or mating pathways, its absence leads to a hyper-induction of the filamentation-specific reporter gene in response to pheromones. nih.gov This finding suggests that the interaction between Dse1 and Ste11 is designed to prevent inappropriate activation of the filamentation pathway upon stimulation of the mating pathway, thereby controlling crosstalk and ensuring a specific cellular response. nih.govnih.gov

Regulatory Protein Binding (e.g., Rad24, Tor2)

The activity of Ste11 is tightly controlled by the binding of regulatory proteins that can inhibit its function. These interactions are often dependent on the nutritional state of the cell and post-translational modifications of Ste11, such as phosphorylation. Key regulatory proteins include Rad24 and Tor2, which act to suppress Ste11 activity during vegetative growth.

Rad24:

The 14-3-3 protein Rad24 functions as a critical negative regulator of Ste11 in fission yeast. biologists.comnih.gov Its regulatory action is dependent on the phosphorylation state of Ste11. During vegetative growth, kinases such as Pat1 phosphorylate Ste11. biologists.comnih.gov Rad24 then preferentially binds to this phosphorylated form of Ste11. biologists.comnih.gov This binding event has two major inhibitory consequences:

Inhibition of Nuclear Accumulation: The Rad24-Ste11 complex prevents Ste11 from accumulating in the nucleus. biologists.com Since Ste11 must be in the nucleus to activate its target genes, this sequestration in the cytoplasm effectively shuts down its transcriptional activity. biologists.com

Inhibition of Transcriptional Activation: The binding of Rad24 directly inhibits the transcriptional activation capacity of Ste11. nih.gov

This negative regulation is crucial, as Ste11 activates its own transcription. By preventing nuclear entry and activity, Rad24 contributes to a feedback loop that keeps Ste11 levels low during mitotic growth. biologists.com Studies using a mutant version of Rad24 (Rad24-E185K) that exhibits reduced interaction with Ste11 have demonstrated the importance of this binding; the mutant fails to negatively regulate Ste11, leading to inappropriate sexual differentiation. researchgate.netpombase.org

Tor2:

The Target of Rapamycin (TOR) kinase Tor2, a component of the TORC1 complex, is another key negative regulator of Ste11, linking nutrient availability to the control of sexual differentiation. biologists.comcsic.es Under nutrient-rich conditions, the TORC1 pathway is active and promotes vegetative growth while suppressing sexual differentiation. biologists.com

Research has established a direct physical interaction between Tor2 and Ste11. biologists.comcsic.esresearchgate.net Tor2 directly phosphorylates Ste11 at threonine residues near its DNA-binding domain. researchgate.net Similar to the effect of Rad24 binding, this interaction and subsequent phosphorylation by Tor2 inhibits the nuclear accumulation of Ste11. biologists.comresearchgate.net When Tor2 is inactivated, Ste11 is free to accumulate in the nucleus, leading to the activation of genes required for mating and meiosis. biologists.comcsic.es Overexpression of Tor2, conversely, strongly represses these differentiation processes. biologists.comcsic.es This evidence indicates that Tor2 is a critical sensor that inhibits sexual differentiation by directly interfering with the function of Ste11. csic.es The TOR and PKA pathways work together to inhibit the nuclear accumulation of the Ste11 transcription factor, thereby preventing the expression of genes dependent on it. nih.gov

Genetic Analysis of Ste11 Function

Phenotypes of ste11 Null Mutants

Deletion of the STE11 gene (creating a null mutant, ste11Δ) results in distinct and severe phenotypes, underscoring its critical function in key developmental and stress-response pathways.

The role of Ste11 in sexual reproduction is highly conserved across different fungal species. In Saccharomyces cerevisiae, the pathway involving Ste11 is essential for the response to mating pheromones. Consequently, null mutants of downstream pathway components like STE12 are sterile, unable to produce or detect pheromones effectively, which points to the critical upstream role of Ste11. yeastgenome.org This function is not limited to budding yeast. In the dimorphic fungus Yarrowia lipolytica, disruption of the STE11 gene leads to a complete loss of the ability to mate. oup.comoup.com This sterile phenotype can be reversed by reintroducing a functional copy of the STE11 gene. oup.comoup.com

Similarly, in the human pathogen Candida albicans, the Ste11-Hst7-Cek1/2 MAPK pathway is indispensable for the formation of mating projections, which are specialized filamentous structures required for efficient cell fusion. tandfonline.com The expression of genes crucial for the mating response, such as MFA1 and STE2, is dependent on this pathway, and their expression levels are drastically reduced in ste11/ste11 mutant strains. asm.org In the fission yeast Schizosaccharomyces pombe, the ste11+ gene is considered pivotal for sexual development. molbiolcell.org Its expression is controlled by the transcription factor Rst2p, and cells lacking rst2 have low ste11+ levels and are sterile, a defect that can be rescued by the artificial expression of ste11+. molbiolcell.org

Ste11 is a key regulator of the switch from a unicellular yeast form to a filamentous or pseudohyphal morphology, a process crucial for nutrient foraging and, in pathogenic species, for virulence. In S. cerevisiae, the MAPK cascade that includes Ste11 is required for both pseudohyphal growth in diploid cells and invasive growth in haploids. oup.com Null mutants of the downstream transcription factor STE12 are unable to undergo pseudohyphal growth, highlighting the essential nature of the Ste11-mediated signal. yeastgenome.org

This role is conserved in other fungi. Y. lipolytica ste11 null mutants completely lose the ability to grow in their mycelial (filamentous) form. oup.comoup.com In C. albicans, homozygous null mutants of MAPK pathway components, including Ste11, exhibit defects in forming hyphae on certain types of media. nih.gov However, the fact that serum can still induce hyphal formation in these mutants suggests the existence of alternative, Ste11-independent pathways for filamentation. nih.gov

Ste11 functions as a MAPKKK in the High Osmolarity Glycerol (B35011) (HOG) pathway, which is critical for survival under conditions of high osmotic stress. In S. cerevisiae, mutants with deletions in HOG pathway genes, including ste11, show increased sensitivity to high osmolarity environments. researchgate.net The triple mutant ste11Δ ssk2Δ ssk22Δ is particularly sensitive to osmotic stress, especially at elevated temperatures. researchgate.net In the yeast Kluyveromyces lactis, mutants that lack the KlSte11p protein also display high sensitivity to osmotic stress. asm.org

Interestingly, in Y. lipolytica, deletion of STE11 did not seem to affect the response to osmotic stress, indicating species-specific variations in the wiring of this pathway. oup.comoup.com In S. cerevisiae, the integrity of the HOG pathway is crucial for preventing improper signaling. In mutants lacking the downstream kinases Pbs2 or Hog1, osmotic stress can cause the activated Ste11 to inappropriately trigger the pheromone response pathway, a phenomenon known as "crosstalk". nih.gov

Analysis of Constitutively Active Ste11 Alleles

The study of constitutively active (or hyperactive) STE11 alleles, which are always "on" regardless of upstream signals, has provided significant insight into the protein's function and regulation. Several such alleles have been identified through genetic screens.

One well-studied allele, STE11-4, contains a missense mutation that renders the kinase constitutively active, stimulating pseudohyphal growth and triggering MAPK phosphorylation even without pheromone signals. embopress.orgnih.gov Other dominant mutations have been found to activate the pheromone pathway in the absence of the typical G-protein signal, causing hyperphosphorylation of the downstream kinase Ste7. nih.gov These mutations often cluster in the N-terminal regulatory domain of the Ste11 protein, suggesting this region has an auto-inhibitory function. nih.govembopress.org

Constitutively active alleles can bypass the need for other upstream components. For example, the STE11-1 allele can partially overcome the requirement for the adaptor protein Ste50p in both the mating and HOG pathways. nih.gov In C. albicans, expressing a hyperactive STE11 allele (STE11ΔN467) was shown to cause the unmasking of β(1,3)-glucan on the cell surface, which has implications for how the fungus interacts with the host immune system. asm.org

AlleleOrganismPhenotypeReference
STE11-4S. cerevisiaeConstitutively activates pheromone pathway and pseudohyphal growth embopress.orgnih.gov
STE11-1S. cerevisiaeBypasses the requirement for Ste50p in mating and HOG pathways nih.gov
STE11ΔN467C. albicansInduces β(1,3)-glucan unmasking asm.org
Multiple dominant allelesS. cerevisiaeActivate pheromone response in the absence of G-protein signal nih.gov

Suppressor and Enhancer Screens

Suppressor and enhancer screens are powerful genetic tools used to identify functional relationships between genes. cureffi.org A suppressor mutation alleviates the phenotype of a starting mutation, while an enhancer mutation exacerbates it. Screens involving STE11 have revealed key regulatory interactions. For instance, in a screen for mutations that could overcome the sterility caused by a ste4 deletion (the G-protein beta-subunit), dominant, constitutively active alleles of STE11 were isolated as suppressors. nih.gov

Conversely, the effects of a hyperactive STE11-4 allele can be suppressed by deleting the downstream MAPK gene FUS3, indicating that Fus3 is required to transmit the constitutive signal from Ste11-4. plos.org Suppressor screens have also proven valuable in understanding the in-host behavior of pathogenic fungi. During infection of mice with a C. albicans strain expressing the hyperactive STE11ΔN467 allele, there was a strong positive selection for suppressor mutants. asm.org These suppressors restored the normal (masked) state of the fungal cell wall, allowing the fungus to evade the host immune response and proliferate, highlighting the importance of Ste11 regulation during pathogenesis. asm.org

Synthetic Genetic Interactions

A synthetic genetic interaction, often synthetic lethality or sickness, occurs when the combination of two non-lethal mutations results in cell death or a severe growth defect. Such interactions often point to genes that function in parallel or redundant pathways. Screens for genes that are synthetically lethal with ste11Δ have uncovered critical functional overlaps.

A prominent example is the synthetic lethality observed between ste11Δ and och1Δ. pnas.orgpnas.org OCH1 is an enzyme required for the mannosylation of proteins in the Golgi apparatus. pnas.org The inviability of the och1Δ ste11Δ double mutant suggests that when cell wall protein maturation is compromised (due to the och1Δ mutation), the cell becomes critically dependent on the Ste11-regulated pathway for survival, likely for maintaining cell wall integrity. pnas.orgpnas.org

Another important synthetic interaction occurs between ste11Δ and bck1Δ. pnas.org Bck1 is the MAPKKK of the cell wall integrity (PKC) pathway. The ste11Δ bck1Δ double mutant exhibits a severe growth defect, which can be partially rescued by osmotic stabilizers like sorbitol. pnas.org This indicates that the Ste11-mediated pathways and the Bck1-mediated PKC pathway function in parallel to maintain cell wall integrity and that the loss of both is catastrophic for the cell. pnas.org

Gene 1Gene 2Interaction PhenotypeInferred RelationshipReference
ste11Δoch1ΔSynthetic LethalityParallel pathways in maintaining cell viability/wall integrity pnas.orgpnas.org
ste11Δbck1ΔSynthetic Sickness/LethalityParallel pathways in maintaining cell wall integrity pnas.org

Genetic Complementation Studies

Genetic complementation is a fundamental technique used to determine if a specific gene is responsible for a given phenotype. In the context of the Ste11 transcription factor, complementation studies have been instrumental in confirming its function, exploring its functional conservation across different species, and dissecting its interactions within signaling pathways. These studies typically involve introducing a functional copy of a gene into a mutant organism that lacks that gene's function to see if the wild-type phenotype is restored.

A primary application of this method is to confirm that the phenotype observed in a gene deletion mutant is solely due to the absence of that specific gene. In the dimorphic fungus Yarrowia lipolytica, deletion of the STE11 gene resulted in a loss of the ability to mate and to grow in the mycelial form. oup.com These phenotypic alterations were successfully reversed by transforming the mutant strains with the wild-type Y. lipolytica STE11 gene, confirming that these functions are directly controlled by Ste11. oup.com

Complementation assays are also powerful tools for investigating the functional homology of genes between different species (orthologs). Such interspecies complementation experiments test whether a gene from one organism can functionally replace its counterpart in another. The results of these studies provide insights into the evolutionary conservation of protein function and pathway interactions.

For instance, the STE11 homolog from the pathogenic yeast Candida glabrata was tested for its ability to function in Saccharomyces cerevisiae. Research showed that the C. glabrata STE11 gene could fully complement the mating defect of an S. cerevisiae ste11 mutant. fungalinfectiontrust.org However, it could only partially rescue the defects in nitrogen starvation-induced filamentation, indicating that while the core function in the mating pathway is highly conserved, its role or interaction in the filamentation pathway has diverged between the two species. fungalinfectiontrust.org

Further studies involving Kluyveromyces species have also demonstrated a high degree of functional conservation for Ste11. Interspecies complementation experiments between S. cerevisiae, K. marxianus, and K. lactis revealed high functional replaceability of Ste11 orthologs, with mating efficiencies remaining above 80% when the native STE11 was replaced by an ortholog from one of the other species. frontiersin.org This suggests that the kinase function of Ste11 and its interactions with immediate upstream and downstream partners in the mating pathway are well-conserved among these yeasts. frontiersin.org

The following table summarizes key findings from interspecies complementation studies involving the this compound.

Host Organism (Genotype)Complementation GeneResult
Saccharomyces cerevisiae (ste11Δ/ste11Δ)Candida glabrata STE11Mating defect complemented; Filamentation defect partially rescued. fungalinfectiontrust.org
Yarrowia lipolytica (Δste11)Wild-type Y. lipolytica STE11Mating and mycelial growth defects reverted. oup.com
Kluyveromyces marxianus (ste11Δ)S. cerevisiae STE11Mating efficiency restored to ~125% of wild-type. frontiersin.org
Kluyveromyces marxianus (ste11Δ)K. lactis STE11Mating efficiency restored to ~118% of wild-type. frontiersin.org
Kluyveromyces lactis (ste11Δ)S. cerevisiae STE11Mating efficiency restored to ~86% of wild-type. frontiersin.org
Kluyveromyces lactis (ste11Δ)K. marxianus STE11Mating efficiency restored to ~98% of wild-type. frontiersin.org

Not all complementation attempts are successful, and these "negative results" are often as informative as successful ones. They can highlight critical species-specific interactions required for protein function, particularly with scaffold proteins that assemble the MAPK cascade. For example, the Y. lipolytica STE11 gene was unable to complement an S. cerevisiae ste11Δ mutant, even though the gene was transcribed. oup.com Similarly, a wild-type MAPKKK gene from Ustilago maydis failed to complement the Y. lipolytica Δste11 mutant. oup.com These failures were attributed to the inability of the transgenic Ste11 protein to interact effectively with the regulatory and scaffold proteins of the host organism, such as Ste5. oup.comfrontiersin.org This hypothesis was supported by the finding that a truncated, and likely constitutively active, version of the U. maydis MAPKKK was able to reverse the mating and dimorphic defects in the Y. lipolytica mutant, presumably by bypassing the need for specific regulatory interactions at the N-terminus of the protein. oup.com

Genetic complementation has also been extended to explore functional relationships between yeast and human proteins. In a remarkable example of cross-kingdom complementation, the human oncogenic protein kinase BRAF, specifically the mutated form BRAFV600E, was able to rescue the growth defect in high osmolarity conditions of an S. cerevisiae triple mutant lacking the MAPKKKs Ste11, Ssk2, and Ssk22. mdpi.com This demonstrates that the mutated human kinase can functionally substitute for its yeast counterparts in the High Osmolarity Glycerol (HOG) pathway, highlighting the deep evolutionary conservation of MAPK signaling and validating yeast as a model system for studying human disease-associated genes. mdpi.com

The table below details instances where genetic complementation failed or required specific protein modifications, providing insight into the specificity of MAPK signaling pathways.

Host Organism (Genotype)Complementation Gene/ConstructResult
Saccharomyces cerevisiae (ste11Δ)Yarrowia lipolytica STE11No complementation of mating defect. oup.com
Yarrowia lipolytica (Δste11)Ustilago maydis wild-type MAPKKKNo complementation of mating/dimorphic defects. oup.com
Yarrowia lipolytica (Δste11)Truncated Ustilago maydis MAPKKKMating and dimorphic defects reversed. oup.com
Colletotrichum orbiculare (comekk1)Constitutively active CoMEKK1-4 alleleRescued defects in conidial germination and appressorium formation. apsnet.org
S. cerevisiae (ste11Δ ssk2Δ ssk22Δ)Human wild-type BRAFNo rescue of growth defect in high osmolarity. mdpi.com
S. cerevisiae (ste11Δ ssk2Δ ssk22Δ)Human mutated BRAFV600ERescued growth defect in high osmolarity. mdpi.com

Evolutionary Conservation and Comparative Biology of Ste11 Homologs

Conservation Across Fungal Species

Ste11 and its counterparts are integral to numerous signaling cascades within the fungal kingdom, governing processes that range from mating and filamentation to stress responses and pathogenicity. While the primary function as a MAPKKK is maintained, the specific biological roles and the pathways it modulates can vary considerably among different fungal species.

In the opportunistic human fungal pathogen Candida glabrata, the Ste11 homolog, CgSte11, is a crucial element of the high-osmolarity glycerol (B35011) (HOG) pathway. oup.comfungalinfectiontrust.org This pathway is vital for the fungus's capacity to adapt to a variety of environmental challenges. nih.govasm.org The deletion of the CgSTE11 gene leads to heightened sensitivity to high osmolarity and oxidative stress. nih.govbiorxiv.org Furthermore, CgSte11 is implicated in the regulation of filamentation, a significant virulence factor in many pathogenic fungi, which is induced by conditions such as nitrogen starvation. oup.comfungalinfectiontrust.orgnih.gov

The dimorphic yeast Yarrowia lipolytica possesses a Ste11 homolog that is central to both mating and the morphological transition between yeast and mycelial forms. nih.govoup.com Disruption of the STE11 gene in Y. lipolytica results in an inability to mate and to grow in the mycelial form. nih.govoup.comoup.com This indicates that the Ste11-dependent MAPK pathway is essential for these two interconnected processes. nih.govoup.comoup.com Interestingly, while the MAPK and PKA pathways both influence dimorphism, they appear to act in opposition, with the MAPK pathway promoting mycelial growth. nih.govuaq.mx

In several plant pathogenic fungi belonging to the genus Colletotrichum, Ste11 homologs are indispensable for the morphogenesis related to pathogenesis. For instance, in Colletotrichum orbiculare, the Ste11 homolog, CoMEKK1, is essential for the formation of the appressorium, a specialized infection structure required to penetrate host plant tissues. nih.govapsnet.orgoup.com Mutants lacking a functional CoMEKK1 are unable to form appressoria and are consequently non-pathogenic. nih.govapsnet.org Similarly, in Colletotrichum gloeosporioides, the CgSte11 is part of a MAPK cascade that regulates appressorium formation and pathogenicity. researchgate.net This highlights the critical role of the Ste11-mediated MAPK pathway in sensing host cues and initiating the developmental program for a successful infection. frontiersin.org

The roles of Ste11 homologs exhibit both conservation and divergence across other fungal species.

Ustilago maydis : In this corn smut fungus, the Ste11 homolog, Kpp4 (also referred to as Ubc4), is part of a MAPK cascade that regulates mating and pathogenic development. asm.orgapsnet.org Deletion of the gene encoding this MAPKKK impairs the formation of conjugation tubes and pathogenic growth. asm.org

Aspergillus nidulans : The Ste11 homolog in this filamentous fungus, SteC, is a component of a MAPK module that is necessary for sexual development, specifically the formation of fruiting bodies (cleistothecia). nih.govplos.orgfgsc.net Deletion of steC also leads to a slower growth rate and altered conidiophore morphology. researchgate.net

Neurospora crassa : In this model filamentous fungus, the Ste11 homolog, NRC-1, is a key component of the MAK-2 MAPK pathway that governs intercellular communication and cell fusion. plos.org The Ste11-related protein, FMF-1, is also involved in regulating sexual development. nih.gov

Fungal SpeciesSte11 HomologKey Functions
Candida glabrataCgSte11Stress adaptation (hypertonic, oxidative), Filamentation
Yarrowia lipolyticaSte11Dimorphism, Mating
Colletotrichum orbiculareCoMEKK1Pathogenesis-related morphogenesis, Appressorium formation
Colletotrichum gloeosporioidesCgSte11Appressorium formation, Pathogenicity
Ustilago maydisKpp4/Ubc4Mating, Pathogenic development
Aspergillus nidulansSteCSexual development, Growth rate, Conidiophore morphology
Neurospora crassaNRC-1, FMF-1Cell fusion, Sexual development

Orthologs in Other Eukaryotic Organisms (e.g., Arabidopsis, Human MAP3K19)

Orthologs of Ste11 are not confined to the fungal kingdom but are also present in other eukaryotes, including plants and humans, where they function as MAP3Ks in a variety of signaling pathways.

In the model plant Arabidopsis thaliana, there are several MAP3Ks that share homology with the fungal Ste11. yeastgenome.org These plant MAP3Ks, such as ANP1, are involved in a broad spectrum of signaling processes, including responses to abiotic stress and plant development. nih.govfrontiersin.orgfrontiersin.org

In humans, one of the orthologs of Ste11 is the Mitogen-Activated Protein Kinase Kinase Kinase 19 (MAP3K19). nih.govkinhub.orgkegg.jp MAP3K19 is implicated in the regulation of inflammatory responses and has been associated with respiratory conditions. mybiosource.com

Implications for Cross-Species Signaling and Research Transferability

The evolutionary conservation of the Ste11 transcription factor and its orthologs across different eukaryotic kingdoms holds significant implications for understanding fundamental cellular signaling mechanisms and the transferability of research findings across species. ki.senih.gov The study of Ste11 homologs in genetically tractable organisms like fungi has provided a valuable foundation for elucidating the function of their orthologs in more complex organisms such as plants and humans. yeastgenome.org

However, the functional divergence observed among these kinases underscores the necessity of studying them within their specific biological contexts. While the core kinase domain is often conserved, the upstream activators and downstream targets of Ste11 and its orthologs have frequently co-evolved to regulate species-specific processes. This means that while discoveries in one organism can be highly informative, direct functional extrapolation is not always feasible. For example, attempts to complement a Yarrowia lipolytica Δste11 mutant with the corresponding gene from Ustilago maydis were unsuccessful, likely due to a failure to interact with the appropriate regulatory proteins. nih.govoup.com Despite these differences, research on Ste11 homologs in model systems continues to be a powerful approach for dissecting the complexities of MAPK signaling, with potential applications in agriculture and human medicine.

Advanced Research Methodologies and Future Directions

Genetic Engineering Techniques (e.g., Gene Disruption, Tagging)

Genetic engineering techniques are fundamental to investigating the in vivo functions of Ste11. Gene disruption, or knockout, is a powerful method to determine the necessity of Ste11 in various cellular processes. For instance, disruption of the STE11 gene in Yarrowia lipolytica resulted in the loss of the ability to mate and grow in the mycelial form, demonstrating the essential role of the Ste11-dependent MAPK pathway in dimorphism and mating in this fungus. oup.comoup.com Similarly, in Saccharomyces cerevisiae, a null mutation in STE11 leads to sterility. yeastgenome.org

Gene tagging, where a tag is fused to the protein of interest, allows for the study of its localization, expression, and interactions. For example, expressing Ste11p fused to Green Fluorescent Protein (GFP) has been used to study its subcellular localization. nih.gov In one study, Ste11p-GFP was observed to be pancellular in growing cells but accumulated in the nucleus under certain conditions, such as in cells lacking the Pat1p kinase. nih.gov This technique has been instrumental in understanding the nucleocytoplasmic shuttling of Ste11p. nih.gov Furthermore, epitope tagging, such as with the myc epitope, facilitates the immunoprecipitation of Ste11 for downstream analyses like kinase assays and protein stability determinations. pnas.org

Site-directed mutagenesis is another critical genetic tool. By creating specific mutations in the STE11 gene, researchers can investigate the function of particular domains or amino acid residues. For example, creating a non-phosphorylatable version of Ste11 by substituting key threonine and serine residues with alanine (B10760859) helped to elucidate the role of phosphorylation in regulating Ste11p activity and localization. nih.govnih.gov An I59R variant of the Ste11 SAM domain was shown to disrupt its interaction with Ste50-SAM in vitro, and yeast expressing this mutant could not respond to mating pheromone or high salt conditions, highlighting the importance of this interaction for signal transduction. rcsb.org

Biochemical Assays (e.g., Kinase Activity, Phosphorylation Analysis, Protein-Protein Interaction Mapping)

Biochemical assays are indispensable for characterizing the enzymatic activity and molecular interactions of Ste11.

Kinase Activity Assays: In vitro kinase assays are used to measure the phosphotransferase activity of Ste11. These assays typically involve incubating purified Ste11 with a substrate and radioactively labeled ATP, followed by detection of the phosphorylated substrate. molbiolcell.org For example, kinase assays have been used to show that Ste11 can phosphorylate its downstream targets, the MAPKKs Ste7 and Pbs2. yeastgenome.orgpnas.org Such assays have also been employed to study the effect of regulatory proteins on Ste11 activity. For instance, the interaction with Ste50p was shown to modulate Ste11p autophosphorylation. molbiolcell.org

Phosphorylation Analysis: Identifying the specific residues on Ste11 that are phosphorylated is crucial for understanding its regulation. This is often achieved through a combination of techniques, including mass spectrometry and site-directed mutagenesis. For example, mass spectrometry analysis has been used to identify phosphorylation sites on Ste11. researchgate.net In one study, in vitro phosphorylation assays using a kinase-dead version of Tor2 indicated that Ste11 is a substrate for TORC1, with Thr88 being a major phosphorylation site. researchgate.net Furthermore, creating non-phosphorylatable mutants, such as Ste11T82A, has been instrumental in demonstrating that Cdk-mediated phosphorylation of Ste11 at Thr82 inhibits its DNA-binding activity. nih.gov

Protein-Protein Interaction Mapping: A variety of methods are used to map the interactions of Ste11 with other proteins. In vitro binding assays, such as co-precipitation and resin binding assays, can demonstrate direct physical interactions. For example, in vitro binding assays showed that the N-terminal regulatory domain of Ste11p interacts with its C-terminal catalytic domain, and this interaction is disrupted by Ste50p. molbiolcell.org Yeast two-hybrid analysis is a common in vivo technique to screen for interacting partners. More advanced live-cell imaging methods like Protein interactions from Imaging of Complexes after Translocation (PICT) have been used to study the Ste5-Ste11-Ste50 complex in living cells, confirming that these proteins form a complex and that Ste11 is central to this assembly. plos.orgunige.chnih.govresearchgate.net

Transcriptomic and Proteomic Profiling (e.g., Microarray, Quantitative Proteomics)

Transcriptomic and proteomic approaches provide a global view of the cellular changes that occur in response to Ste11 activity.

Transcriptomic Profiling: Microarray analysis and RNA sequencing (RNA-seq) are used to identify genes whose expression is regulated by Ste11. For instance, microarray analyses have been used to show that the TOR and PKA pathways inhibit sexual differentiation by blocking Ste11-dependent gene expression. plos.orgresearchgate.net In these studies, cells overexpressing Tor2 showed lower ste11+ mRNA levels. plos.org Transcriptomic analysis can reveal the downstream targets of the signaling pathways in which Ste11 participates. nih.govmdpi.commdpi.com For example, it has been shown that Ste11 controls the expression of many proteins involved in differentiation. nih.gov

Proteomic Profiling: Quantitative proteomics, often using mass spectrometry-based techniques, allows for the large-scale identification and quantification of proteins and their post-translational modifications. This can reveal changes in the proteome that are dependent on Ste11 signaling. For example, proteomic analysis can identify proteins whose abundance changes in response to the activation of Ste11-mediated pathways. nih.govmdpi.com Furthermore, phosphoproteomics, a subfield of proteomics, can be used to identify substrates of Ste11 on a global scale. molbiolcell.org

Live-Cell Imaging for Subcellular Dynamics

Live-cell imaging techniques are essential for visualizing the dynamic behavior of Ste11 within living cells. By fusing Ste11 to fluorescent proteins like GFP, its localization and movement can be tracked in real-time. This has been crucial in understanding how Ste11 is regulated by nucleocytoplasmic shuttling. nih.gov For example, live-cell imaging has shown that Ste11p accumulates in the nucleus upon nitrogen starvation. plos.orgresearchgate.net A method called PICT (Protein interactions from Imaging of Complexes after Translocation) has been developed to study protein-protein interactions in vivo. plos.orgunige.chnih.govresearchgate.net In this assay, the rapamycin-induced dimerization of FKBP and FRB domains is used to translocate protein complexes to specific anchor sites within the cell, and the co-translocation of a GFP-tagged prey protein with an FRB-tagged bait protein is monitored by fluorescence microscopy. plos.orgunige.chnih.govresearchgate.net This technique was successfully used to analyze the Ste5-Ste11-Ste50 complex, demonstrating its assembly in living yeast cells. plos.orgunige.ch

Structural Biology Approaches (e.g., SAM domain structure)

Structural biology techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide high-resolution information about the three-dimensional structure of Ste11 and its domains. The structure of the Sterile Alpha Motif (SAM) domain of Ste11 has been solved by NMR. rcsb.orgnih.govacs.org These studies revealed that the Ste11 SAM domain forms a compact, five-alpha-helix bundle and exists as a dimer in solution. rcsb.orgnih.govacs.org The dimeric structure is stabilized by hydrophobic interactions. acs.org Structural studies have also provided insights into how the Ste11 SAM domain interacts with the SAM domain of its regulatory partner, Ste50. rcsb.orgacs.org Furthermore, NMR studies have shown that the Ste11 SAM domain has an affinity for lipid membranes, which may be important for positioning Ste11 close to the membrane for activation by upstream kinases. nih.gov

Elucidation of Pathway Specificity Mechanisms

A key question in the study of Ste11 is how it can participate in multiple signaling pathways (mating, high osmolarity, and filamentous growth) while maintaining signaling specificity. yeastgenome.orgpnas.orgpnas.orgtandfonline.comunil.ch Research is focused on several mechanisms that contribute to this specificity:

  • Scaffold Proteins: Scaffold proteins, such as Ste5 and Pbs2, play a crucial role by physically associating with components of a specific MAPK cascade. yeastgenome.orgpnas.org Ste5 tethers Ste11, Ste7, and Fus3 in the mating pathway, while Pbs2 acts as a scaffold for Ste11 and Hog1 in the high osmolarity glycerol (B35011) (HOG) pathway. yeastgenome.orgpnas.org This spatial organization is thought to restrict the signal to a single pathway.
  • Feedback Regulation: Negative feedback loops can help to ensure pathway specificity. For example, in the mating pathway, pheromone stimulation leads to the accelerated, ubiquitin-dependent degradation of Ste11. pnas.orgnih.gov This degradation is pathway-specific, as Ste11 is stable during activation of the HOG pathway. pnas.orgnih.gov
  • Differential Activation Mechanisms: While the core kinase cascade may be shared, the upstream activators and downstream targets are often pathway-specific. pnas.orgtandfonline.comunil.ch For instance, different upstream signals, like pheromones or high osmolarity, trigger the activation of Ste11 in distinct pathways. tandfonline.comunil.ch
  • Future research will likely involve a combination of genetic, biochemical, and computational approaches to further unravel the intricate mechanisms that govern Ste11 pathway specificity.

    Integration of Multi-Omics Data for Systems-Level Understanding

    To gain a comprehensive, systems-level understanding of Ste11 function, it is becoming increasingly important to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netscilifelab.senih.govnih.govrsc.org This integrative approach can reveal complex regulatory networks and emergent properties of the signaling pathways involving Ste11. researchgate.netscilifelab.senih.govnih.govrsc.org

    Q & A

    Q. What signaling pathways regulate Ste11 transcription factor activity during fission yeast sexual differentiation?

    Ste11 is regulated by multiple pathways:

    • PKA pathway : Inhibits Rst2 (a transcriptional activator of ste11) via phosphorylation and nuclear exclusion under nutrient-rich conditions. Nutrient starvation deactivates PKA, allowing Rst2 to activate ste11 .
    • TOR pathway : Physically interacts with Ste11 under nutrient-rich conditions, preventing nuclear accumulation. TOR inactivation during starvation releases Ste11 for nuclear entry .
    • MAPK pathway : Spk1 (MAPK) phosphorylates Ste11 at Thr305/Thr317, enhancing its transcriptional activity. Hyperactivation of MAPK components (e.g., Byr2) constitutively activates Ste11 . Methodological approach : Use kinase inhibitors (e.g., PKA or TOR inhibitors) and phosphorylation-deficient mutants (e.g., Ste11-T305A/T317A) to dissect pathway contributions .

    Q. How is Ste11 protein stability and nuclear localization controlled in response to nutrient availability?

    • Protein stability : Ste11 levels peak in G1 phase (cdc10-V50 arrest) and decline during S/G2 phases (cdc25-22 arrest). Cdc2 (CDK) phosphorylates Ste11, promoting degradation via the proteasome .
    • Nuclear exclusion : Pat1 kinase phosphorylates Ste11, creating a binding site for Rad24 (14–3–3 protein), which sequesters Ste11 in the cytoplasm. Starvation inactivates Pat1, enabling nuclear translocation . Methodological approach : Synchronize cells using temperature-sensitive mutants (e.g., cdc10-V50) and monitor Ste11 localization via GFP tagging or subcellular fractionation .

    Q. What experimental approaches are used to identify Ste11 target genes involved in mating and meiosis?

    • Promoter analysis : Identify Ste11-binding motifs (e.g., "Ste11-boxes") in upstream regions of genes using bioinformatics tools .
    • ChIP-seq : Chromatin immunoprecipitation followed by sequencing to map Ste11-DNA interactions genome-wide .
    • Transcriptomics : Compare gene expression profiles of wild-type vs. ste11Δ strains under starvation or pheromone treatment . Key findings : Ste11 directly activates mat1-M, mat1-P, and meiosis-specific genes (e.g., mei4) .

    Advanced Research Questions

    Q. How do conflicting data on Ste11 phosphorylation sites affect our understanding of its activation by MAPK cascades?

    • Contradiction : Spk1 phosphorylates Thr305/Thr317 in S. pombe , while Fus3 phosphorylates Ser243/Thr596 in S. cerevisiae .
    • Resolution : Use phosphoproteomics to map conserved vs. species-specific sites. Mutational analysis (e.g., Ste11-S243A/T596I) in S. cerevisiae showed reduced ultrasensitive MAPK responses, suggesting phosphorylation fine-tunes signaling dynamics . Methodological approach : Express phosphomimetic (e.g., S243D) or non-phosphorylatable mutants in heterologous systems to assess functional conservation .

    Q. What mechanisms explain the cell cycle-specific transcription of Ste11-dependent genes during G1 phase?

    • Cdk regulation : Cdc2 phosphorylates Ste11, restricting its activity to G1. Overexpression of non-phosphorylatable Ste11 mutants (e.g., Ste11-S2A) bypasses cell cycle constraints .
    • Feedback loops : Ste11 auto-activates its own transcription, creating a bistable switch that locks differentiation commitment in G1 . Experimental validation : Use cdc2 temperature-sensitive mutants and luciferase reporters fused to Ste11-dependent promoters .

    Q. How to reconcile contradictory findings about Ste11's role in cell wall integrity across fungal species?

    • Contradiction : S. cerevisiae ste11Δ fails to grow under SDS/calcofluor white stress, while C. glabrata ste11Δ remains viable .
    • Resolution : Perform cross-species complementation assays. C. glabrata STE11 cannot rescue S. cerevisiae ste11Δ phenotypes, indicating divergent signaling rewiring . Methodological approach : Use RNA-seq to compare stress-responsive genes in ste11Δ strains across species .

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